2,8-Dibromoindolo[3,2-b]carbazole
Description
The Indolo[3,2-b]carbazole (B1211750) Core as a Versatile Building Block in Organic Electronics
The indolo[3,2-b]carbazole core is a highly versatile building block in the realm of organic electronics. ossila.com Its electron-donating nature makes it a suitable component for a variety of applications. chemicalbook.com ICZ derivatives have been successfully incorporated into devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). ossila.comchemicalbook.comresearchgate.net The inherent properties of the ICZ scaffold, such as good thermal and chemical stability, contribute to the durability and performance of these devices. ossila.comchemicalbook.com
Due to their electron-rich characteristics, derivatives of indolo[3,2-b]carbazole are frequently employed as hole-transporting materials, charge-injection layers, and host materials in OLEDs. ossila.comchemicalbook.com In OFETs, the planar nature of the ICZ core facilitates efficient charge transport, leading to high charge carrier mobilities. researchgate.net For instance, some ICZ derivatives have demonstrated p-type FET behavior with hole mobilities reaching up to 0.2 cm²/V·s and high on/off current ratios. ossila.comresearchgate.net
The adaptability of the ICZ framework allows for the synthesis of a wide array of semiconducting small molecules and polymers. ossila.com By strategically modifying the core structure, researchers can fine-tune the electronic properties to meet the specific requirements of different electronic devices. researchgate.net
Structural Characteristics of the Indolo[3,2-b]carbazole Framework for Conjugated Systems
The indolo[3,2-b]carbazole framework possesses distinct structural features that make it exceptionally well-suited for conjugated systems. It has a large, rigid, and planar π-conjugated structure composed of five fused rings. chemicalbook.comresearchgate.net This planarity is crucial for promoting intermolecular π-π stacking in the solid state, which is essential for efficient charge transport in organic semiconductors. researchgate.netnih.gov
The structure can be conceptualized as two indole (B1671886) units fused to a central benzene (B151609) ring. ossila.com This extended conjugation pathway leads to enhanced electronic delocalization and desirable optoelectronic properties. researchgate.net The presence of nitrogen atoms within the heterocyclic structure offers several advantages, including the potential for functionalization and the lowering of the HOMO energy levels, which contributes to the air stability of the resulting materials. chemicalbook.com Furthermore, strong N-H···π interactions can enhance intermolecular connectivity, leading to improved molecular packing and, consequently, better charge transport characteristics. chemicalbook.com
Overview of Functionalization Potential and Strategic Positions (2,8-, 3,9-, and 5,11-) in Indolo[3,2-b]carbazole Derivatives
The indolo[3,2-b]carbazole scaffold offers several strategic positions for functionalization, allowing for the precise tuning of its molecular and electronic properties. ossila.com The most commonly targeted positions for introducing various functional groups are the 2,8-, 3,9-, and 5,11-positions. ossila.com
Functionalization at the nitrogen atoms (5,11-positions) is often performed to improve the solubility of the otherwise poorly soluble ICZ core in common organic solvents. researchgate.net Attaching alkyl chains at these positions is a common strategy to enhance processability without significantly altering the electronic properties of the π-conjugated backbone. researchgate.net
The peripheral positions, particularly the 2,8- and 3,9-positions, are ideal for introducing electronically active substituents to modulate the HOMO and LUMO energy levels, and thus the bandgap of the material. ossila.com For example, the introduction of bromine atoms at the 2- and 8-positions, creating 2,8-dibromoindolo[3,2-b]carbazole, provides a versatile platform for further chemical modifications. rsc.org The bromine atoms can be readily substituted using various cross-coupling reactions, such as Suzuki and Sonogashira reactions, to introduce a wide range of aromatic or other functional groups. rsc.org This versatility makes this compound a key intermediate in the synthesis of a diverse library of ICZ derivatives with tailored properties for specific applications in organic electronics. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-dibromoindolo[3,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Br2N2/c19-9-1-3-15-11(5-9)13-7-18-14(8-17(13)21-15)12-6-10(20)2-4-16(12)22-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBADHLJNYYFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=CC4=NC5=C(C4=CC3=N2)C=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,8 Dibromoindolo 3,2 B Carbazole
Historical and Contemporary Approaches to Indolo[3,2-b]carbazole (B1211750) Skeleton Formation
The construction of the indolo[3,2-b]carbazole skeleton is a critical first step in the synthesis of its dibromo derivative. Historically and in contemporary research, several strategies have been employed to create this fused heterocyclic system.
One of the foundational methods is the Fischer indole (B1671886) synthesis . This reaction involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to form the indole ring. nih.gov The Robinson mechanism, a widely accepted pathway for this synthesis, involves the tautomeric conversion of the hydrazone to an enehydrazine, followed by carbon-carbon bond formation and subsequent cyclization with the elimination of ammonia. nih.gov
More contemporary approaches often involve transition metal-catalyzed reactions. For instance, a palladium-catalyzed twofold oxidative biaryl coupling has been described as a key step in synthesizing the indolo[3,2-b]carbazole scaffold. beilstein-journals.orgnih.gov This method offers a concise route from commercially available starting materials. beilstein-journals.orgnih.gov Another innovative strategy involves a biomimetic transamination/aromatic cyclization sequence. beilstein-journals.orgnih.gov
Furthermore, the condensation of an indole with an aldehyde, followed by aromatization, is a viable route. For example, the condensation of indole with 3,4-dihydroxybenzaldehyde, followed by heating in the presence of iodine, has been used to produce indolo[3,2-b]carbazole derivatives. beilstein-journals.orgnih.gov
Targeted Bromination Strategies for 2,8-Positions
Once the indolo[3,2-b]carbazole core is formed, the next crucial step is the regioselective introduction of bromine atoms at the 2 and 8 positions. Several methods have been developed to achieve this specific bromination pattern.
Direct Halogenation Procedures and Reaction Conditions
Direct bromination of the parent indolo[3,2-b]carbazole is a straightforward approach. However, controlling the regioselectivity to favor the 2,8-disubstituted product is paramount. The reaction conditions, including the choice of brominating agent and solvent, play a critical role in the outcome.
A new synthetic pathway has been investigated that provides a short and high-yielding route to 2,8-dibromo-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazole. nih.govrsc.org This compound serves as a versatile building block for further functionalization. nih.govrsc.org
Synthesis from Bromoindole Derivatives and Benzaldehyde (B42025) with Acid Catalysis
An alternative and effective method involves starting with a pre-brominated precursor. Specifically, 5-bromoindole (B119039) can be condensed with benzaldehyde using hydroiodic acid as a catalyst. revistadechimie.ro This is followed by an aromatization step, typically with iodine, to yield 2,8-dibromoindolo[3,2-b]carbazole in good yields. revistadechimie.ro This approach ensures the bromine atoms are positioned correctly from the outset.
Preparation via Cyclohexane-1,4-dione Bis(p-bromophenyl)-hydrazone
The Fischer indole synthesis can be adapted to directly produce the 2,8-dibromo derivative. This involves the reaction of cyclohexane-1,4-dione with p-bromophenylhydrazine. The resulting bis(p-bromophenyl)-hydrazone undergoes an acid-catalyzed double Fischer indolization to form the 2,8-dibromo-5,11-dihydroindolo[3,2-b]carbazole, which can then be aromatized.
Synthesis of Alkylated this compound Derivatives at N-5, N-11 Positions
For many applications in organic electronics, it is necessary to introduce alkyl chains at the nitrogen atoms (N-5 and N-11) of the indolo[3,2-b]carbazole core. This alkylation enhances the solubility of the compound in organic solvents, which is crucial for solution-based processing of electronic devices. chemrxiv.org
The alkylation is typically achieved through a nucleophilic substitution reaction. The nitrogen atoms of the this compound are deprotonated with a base, such as cesium carbonate (Cs2CO3), to form a nucleophilic anion. chemrxiv.org This anion then reacts with an alkyl halide (e.g., 1-bromohexane) to attach the alkyl chains. chemrxiv.org
A specific example is the synthesis of 2,8-dibromo-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazole, which has been shown to be a versatile building block for creating a variety of 5,11-dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles. nih.govrsc.org The introduction of these alkyl groups enables further functionalization through cross-coupling reactions like the Suzuki and Sonogashira reactions. nih.govrsc.org
Efficiency and Scalability Considerations in this compound Synthesis
The efficiency and scalability of the synthetic routes are critical factors for the practical application of this compound and its derivatives. While many synthetic methods have been developed in a laboratory setting, not all are suitable for large-scale production. beilstein-journals.orgnih.gov
Methods that utilize readily available starting materials and involve a minimal number of high-yielding steps are generally preferred for scalability. For instance, palladium-catalyzed twofold oxidative cyclization offers a concise, 3- to 4-step procedure from commercial starting materials, making it a potentially practical and economical route. beilstein-journals.orgnih.gov The operational simplicity of such methods is also a significant advantage for scaling up. beilstein-journals.orgnih.gov
The introduction of alkyl chains not only improves solubility but can also facilitate purification processes, which is an important consideration for large-scale synthesis. chemrxiv.org High-yielding routes to key intermediates, such as 2,8-dibromo-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazole, are particularly valuable as they provide a scalable platform for producing a diverse range of functional materials. nih.govrsc.org
Advanced Electronic Structure and Spectroscopic Investigations of 2,8 Dibromoindolo 3,2 B Carbazole Derivatives
Theoretical Computational Studies
Theoretical modeling provides profound insights into the electronic behavior of molecules, guiding the design and synthesis of new materials with tailored properties.
To understand the excited-state properties and to interpret experimental electronic spectra, Time-Dependent DFT (TD-DFT) is employed. researchgate.netbohrium.com This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. bohrium.com TD-DFT calculations are instrumental in assigning the specific electronic transitions that give rise to the observed absorption bands, providing a detailed picture of how electrons are redistributed upon photoexcitation. researchgate.netnih.gov For complex systems, including donor-acceptor chromophores based on the indolo[3,2-b]carbazole (B1211750) framework, TD-DFT helps to convincingly assign the electronic transitions in their neutral and redox forms. nih.gov
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in organic electronics, as they determine the charge injection/extraction capabilities and the electronic band gap of a material. DFT calculations are the primary method for predicting these frontier molecular orbital (FMO) energies.
The HOMO is associated with the ability to donate an electron, and its energy level is related to the ionization potential. The LUMO is associated with the ability to accept an electron, and its energy level is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical factor that influences the optical and electronic properties of the molecule.
For derivatives of indolo[3,2-b]carbazole, the delocalized π-system of the core structure typically dominates the HOMO, making it electron-rich and a good electron donor. nih.gov In a study on a dicyanomethylene-substituted indolo[3,2-b]carbazole, the HOMO was found to be predominantly localized on the ICz backbone. nih.gov Conversely, the introduction of electron-withdrawing groups, such as dicyanomethylene, can significantly stabilize and alter the nature of the LUMO. nih.gov The localization of the HOMO and LUMO on different parts of a molecule (e.g., donor and acceptor units, respectively) is a key indicator of charge transfer character. researchgate.net
Table 1: Representative Frontier Orbital Data for a Model Indolo[3,2-b]carbazole Derivative
| Molecular Orbital | Property | Description |
|---|---|---|
| HOMO | Electron Donor Capability | Primarily localized on the π-conjugated indolo[3,2-b]carbazole backbone, indicating its electron-rich nature. nih.gov |
| LUMO | Electron Acceptor Capability | Influenced by substituent groups. Electron-withdrawing groups lower the LUMO energy, facilitating electron acceptance. nih.gov |
| HOMO-LUMO Gap (Eg) | Electronic Band Gap | Determines the energy of the lowest electronic transition and influences the color and conductivity of the material. |
Intramolecular Charge Transfer (ICT) is a phenomenon that occurs in molecules containing both electron-donating (D) and electron-accepting (A) moieties linked by a π-conjugated bridge. Upon photoexcitation, an electron can be transferred from the HOMO (typically localized on the donor) to the LUMO (typically localized on the acceptor). This process is fundamental to the function of many organic electronic and photonic materials.
The analysis of ICT in 2,8-dibromoindolo[3,2-b]carbazole derivatives, which can be further functionalized with donor or acceptor groups, relies on both theoretical and experimental methods. Computationally, the ICT character can be investigated by analyzing the spatial distribution of the HOMO and LUMO. researchgate.netnih.gov A clear separation of the HOMO and LUMO densities onto the donor and acceptor parts of the molecule, respectively, provides strong evidence for an ICT transition. researchgate.net
Experimentally, the presence of ICT is often confirmed by UV-Vis spectroscopy. nih.gov ICT bands are typically broad, structureless, and sensitive to solvent polarity, often showing a red-shift (bathochromic shift) in more polar solvents. This solvatochromism is a hallmark of ICT, as the more polar solvent stabilizes the charge-separated excited state. The combination of TD-DFT calculations and spectroscopic measurements provides a comprehensive understanding of the ICT mechanism. nih.govnih.gov
The versatile indolo[3,2-b]carbazole core can be engineered to exhibit unique electronic properties, including diradical character. A diradical is a molecule with two electrons occupying two degenerate or near-degenerate molecular orbitals. This property is often associated with quinoidal structures, which can be derived from the ICz framework.
A notable example is a dicyanomethylene-substituted indolo[3,2-b]carbazole (ICz-CN), which was found to exist in equilibrium with its dimer. nih.gov The monomeric form, ICz-CN, is an open-shell diradical species that can be identified by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov DFT calculations are essential to predict the stability of such diradical states and to understand their electronic structure.
Antiaromaticity is a concept related to cyclic π-systems that are destabilized by electron delocalization. While the parent indolo[3,2-b]carbazole is aromatic, certain modifications or redox states can introduce antiaromatic character, which significantly impacts the molecule's stability and reactivity. Theoretical calculations can quantify the degree of aromaticity or antiaromaticity through various indices, providing insight into the electronic consequences of structural changes.
Experimental Spectroscopic Characterization
Experimental techniques are vital for validating theoretical predictions and for providing a direct measure of the electronic properties of new compounds.
UV-Vis absorption spectroscopy is a primary technique for characterizing the electronic transitions in conjugated molecules like derivatives of this compound. nih.govresearchgate.net The absorption of UV or visible light promotes an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (typically the LUMO). The resulting spectrum provides information about the HOMO-LUMO gap and the nature of the electronic transitions.
The UV-Vis spectra of indolo[3,2-b]carbazole derivatives typically show sharp, well-defined peaks at shorter wavelengths corresponding to π-π* transitions within the aromatic core. In donor-acceptor systems, broader absorption bands at longer wavelengths may appear, which are characteristic of intramolecular charge transfer (ICT) transitions. nih.gov
For example, in the study of the diradical ICz-CN and its dimer, UV-Vis spectroscopy revealed a dramatic color change (chromo-activity) from light yellow to blue-green upon cleavage of the dimer into the monomeric diradical, indicating a significant change in the electronic structure. nih.gov The experimental absorption maxima (λmax) can be compared with the excitation energies calculated by TD-DFT to assign the specific transitions. researchgate.netnih.gov This synergy between experiment and theory is crucial for a complete understanding of the photophysical behavior of these complex molecules.
Table 2: Illustrative UV-Vis Absorption Data for a Hypothetical Donor-Acceptor ICz Derivative
| Wavelength Range (nm) | Absorption Maxima (λmax) | Assigned Transition Type | Notes |
|---|---|---|---|
| 250-350 | ~290 nm, ~340 nm | π-π* | Characteristic of the conjugated indolo[3,2-b]carbazole core. |
Fluorescence Spectroscopy: Emission Characteristics and Factors Influencing Quantum Yield
Derivatives of this compound exhibit fascinating fluorescence properties that are highly dependent on their molecular structure and environment. The parent ICZ core provides a robustly fluorescent platform, and modifications at the 2, 8, 5, and 11 positions allow for precise tuning of emission characteristics. ossila.comacs.org
The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter. For many ICZ derivatives, the quantum yield is influenced by the nature of the substituents attached. For instance, replacing aliphatic side chains with phenyl or thiophene (B33073) rings can lead to blue shifts (hypsochromic shifts) in both absorption and fluorescence spectra. acs.org The surrounding solvent also plays a significant role, with some derivatives exhibiting a noticeable solvatochromic effect, where the emission color changes with solvent polarity. researchgate.net
Factors that influence the quantum yield include the restriction of intramolecular motions. In solution, molecules can dissipate energy through non-radiative pathways like vibrations and rotations, leading to lower fluorescence. rsc.org However, when these motions are restricted, for example in a rigid matrix or through aggregation, the radiative decay pathway (fluorescence) becomes more dominant, increasing the quantum yield. rsc.orgnih.gov For example, the introduction of bulky groups can prevent π–π stacking and restrict intramolecular vibrations, leading to enhanced emission. rsc.org
Table 1: Photophysical Properties of Selected Indolo[3,2-b]carbazole Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent |
| BDDICZ | 323, 428 | 533 | 0.65 | Toluene |
| ICZ-CN | 363, 478 | 592 | - | - |
| F-ICZ | - | - | - | THF/water |
| 2F-ICZ | - | - | - | THF/water |
Data compiled from various research sources. researchgate.netresearchgate.nethkbu.edu.hk Note: BDDICZ is 2-benzothiazolyl-8-dimesitylboryl-5,11-dihexylindolo[3,2-b]carbazole. ICZ-CN contains dicyanovinyl groups. F-ICZ and 2F-ICZ are derivatives with A-π-D-π-A structures. researchgate.netresearchgate.nethkbu.edu.hk
Aggregation-Induced Emission (AIE) and Aggregation-Enhanced Emission (AIEE) Properties
A significant number of indolo[3,2-b]carbazole derivatives exhibit Aggregation-Induced Emission (AIE) or Aggregation-Enhanced Emission (AIEE). researchgate.netrsc.org These phenomena are characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated state or solid state. rsc.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect.
The mechanism behind AIE/AIEE in these compounds is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. rsc.org In solution, flexible parts of the molecule, such as phenyl rings or vinyl groups, can rotate freely, providing non-radiative decay channels. When the molecules aggregate, these rotations are physically hindered, which blocks the non-radiative pathways and forces the excited state to decay radiatively, resulting in strong fluorescence. rsc.org
For example, derivatives with bulky cyano-substituted stilbene (B7821643) groups have been shown to exhibit superior AIEE properties. rsc.org The bulky groups can prevent intermolecular π–π stacking, which often leads to fluorescence quenching, while simultaneously restricting intramolecular rotations to enhance emission in the aggregate state. rsc.org The formation of specific types of aggregates, such as J-type aggregates, can also be advantageous for AIE/AIEE properties. rsc.org Furthermore, some derivatives have demonstrated reversible mechanofluorochromism, where their emission color changes upon grinding and can be reversed by fuming with a solvent. researchgate.netnih.gov This is attributed to a phase transition between crystalline and amorphous states. researchgate.net
Electrochemical Analysis via Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of this compound derivatives, providing insights into their electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. iieta.orgnih.gov These parameters are critical for determining the suitability of these materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ossila.comresearchgate.net
The indolo[3,2-b]carbazole core is electron-rich and generally imparts good hole-transporting capabilities. iieta.org The HOMO and LUMO energy levels can be tuned by introducing various functional groups. ossila.com CV measurements typically reveal reversible oxidation peaks, indicating good electrochemical stability. nih.gov For a series of methoxyphenyl-substituted indolo[3,2-b]carbazoles, the HOMO energy levels were determined to be in the range of -5.07 to -5.14 eV. nih.gov The ionization potentials, measured by electron photoemission spectroscopy, for the same series were found to be between 5.31 and 5.47 eV. nih.gov
These electrochemical studies confirm that by carefully selecting substituents, the energy levels of ICZ derivatives can be tailored to match the work functions of electrodes or the energy levels of other materials in a device, thereby facilitating efficient charge injection and transport. chinesechemsoc.org
Table 2: Electrochemical Properties of Selected Indolo[3,2-b]carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement Condition |
| Methoxyphenyl-substituted ICZ | -5.07 to -5.14 | - | - | Cyclic Voltammetry |
| 2PICz | -5.35 | -2.13 | 3.22 | Cyclic Voltammetry |
Data compiled from various research sources. chinesechemsoc.orgnih.gov Note: 2PICz is {2-(11H-indolo[3,2-b]carbazol-5-yl)ethyl}phosphonic acid.
Molecular Packing and Supramolecular Assembly in Solid-State Systems
The performance of organic electronic devices is not only dependent on the properties of individual molecules but also heavily influenced by their arrangement in the solid state. The supramolecular assembly, governed by non-covalent interactions, dictates the morphology and electronic coupling between adjacent molecules.
Investigation of Crystalline Structures and Molecular Arrangements (e.g., π-π Stacking, Layered Structures)
The planar and rigid nature of the indolo[3,2-b]carbazole core promotes self-organization into highly ordered structures. ossila.com X-ray crystallography is a key technique for elucidating the precise molecular packing in the crystalline state. A common and crucial interaction is π-π stacking, where the aromatic cores of adjacent molecules overlap. The distance and geometry of this stacking are critical for charge transport.
Influence of Substituents on Self-Organization and Morphology
The substituents attached to the this compound core play a directing role in the self-organization process and the resulting thin-film morphology. The nature, size, and position of these substituents can profoundly alter the intermolecular interactions and, consequently, the packing motif. researchgate.netresearchgate.net
Linear pendant groups, for instance, have been shown to be beneficial for promoting co-facial π-π interactions. researchgate.net In contrast, introducing bulky groups like isoindole-1,3-dione-2-yl at the 5- and 11-positions can lead to a packing arrangement where short intermolecular contacts are localized between the pendant groups of neighboring molecules, rather than between the π-conjugated cores. researchgate.net Phenyl-substituted indolo[3,2-b]carbazoles have been found to facilitate efficient intermolecular overlap, leading to excellent p-type FET behavior. researchgate.net
The length of alkyl chains attached to the nitrogen atoms can also significantly affect the molecular packing. For instance, an indolo[2,3-a]carbazole (B1661996) derivative with n-butyl chains (C4IC) exhibits a sandwich herringbone packing, while a derivative with n-octyl chains (C8IC) adopts a beta packing arrangement. rsc.org These variations in packing directly influence the morphology of thin films, which can be observed through techniques like atomic force microscopy (AFM), and are crucial for optimizing the performance of devices like perovskite solar cells. rsc.org
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2,8-dibromoindolo[3,2-b]carbazole, and how can reaction yields be optimized?
- Methodological Answer : The direct bromination of indolo[3,2-b]carbazole (ICZ) using brominated indole precursors and benzaldehyde, catalyzed by hydroiodic acid (HI), offers a streamlined pathway. For example, Grigoras et al. achieved high regioselectivity for 2,8-dibromo derivatives by reacting 5-bromoindole with benzaldehyde, followed by oxidation with iodine to yield fully aromatic dibromo-ICZs . Alkylation with 2-ethylhexyl bromide in DMSO/NaOH improves solubility for subsequent characterization . Yield optimization (e.g., 65–80%) depends on solvent choice (e.g., DMSO for reflux) and post-reaction crystallization in ethanol-water mixtures .
Q. How can researchers confirm the regioselectivity of bromination in this compound?
- Methodological Answer : Regioselectivity is confirmed via NMR (e.g., H and C) and X-ray crystallography. For instance, Zhang et al. (2009) resolved the crystal structure of 2,8-dibromo-ICZ derivatives (monoclinic space group ), identifying Br substitution at positions 2 and 8 through bond-length analysis . Computational studies (DFT) further correlate electronic effects, such as nitrogen lone-pair activation of para positions, with observed bromination patterns .
Q. What characterization techniques are critical for verifying the electronic properties of this compound?
- Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry (CV) are essential. Studies show that 2,8-dibromo substitution lowers the HOMO level (e.g., −5.12 eV for N-methyl-ICZ vs. −5.06 eV for diindolo derivatives), enhancing hole-injection efficiency in OLEDs . Photoluminescence (PL) spectra further reveal aggregation-induced emission enhancement (AIEE) in solid states due to restricted intramolecular rotation .
Advanced Research Questions
Q. How can contradictory reports on direct bromination of ICZ using N-bromosuccinimide (NBS) be resolved?
- Methodological Answer : Contradictions arise from substrate-specific reactivity. Dehaen and Snick reported inefficient bromination of 5,11-dihexyl-ICZ in acetic acid, while Cai et al. achieved mono-bromination in CCl₄ . To reconcile these, researchers must consider solvent polarity (acetic acid vs. CCl₄) and substituent effects: alkyl chains at N-positions hinder electrophilic substitution, whereas electron-withdrawing groups (e.g., bromine) activate specific sites . Systematic screening of reaction conditions (temperature, solvent, catalyst) is recommended.
Q. What strategies improve the charge transport properties of this compound in organic semiconductors?
- Methodological Answer : Alkylation (e.g., 2-ethylhexyl groups) enhances solubility and reduces intermolecular π-π stacking, as shown in Grigoras’ work . Copolymerization with thiophene or fluorene units via Suzuki polycondensation extends conjugation, improving hole mobility (e.g., 10⁻² cm²/V·s in OFETs) . Introducing dimesitylboron moieties at positions 5 and 11 creates donor-acceptor systems, lowering LUMO levels (−3.2 eV) for n-type semiconductor behavior .
Q. How does the substitution pattern (2,8 vs. 3,9) impact the optoelectronic properties of dibromo-ICZs?
- Methodological Answer : 2,8-Disubstitution enables linear conjugation through the carbazole core, whereas 3,9-substitution creates a terphenyl-like structure with extended π-conjugation. This difference reduces the bandgap (e.g., 2.8 eV for 2,8-dibromo vs. 2.5 eV for 3,9-dibromo) and shifts emission maxima (e.g., 435 nm vs. 460 nm) . Such tuning is critical for applications in color-tunable OLEDs .
Q. What methodologies enable the integration of this compound into metal-organic frameworks (MOFs)?
- Methodological Answer : Functionalization with dicarboxylate linkers allows coordination with metal nodes (e.g., Zn²⁺ or Zr⁴⁺). For example, Negru et al. synthesized Zn-MOF-ICZ by reacting 5,6,11,12-tetrahydro-ICZ dicarboxylate with Zn(NO₃)₂, achieving in-situ oxidative dehydrogenation to form a porous framework with 5,11-dihydro-ICZ units . BET surface area analysis and single-crystal XRD confirm structural integrity and π-stacking interactions .
Q. How do aggregation-induced emission enhancement (AIEE) mechanisms operate in this compound derivatives?
- Methodological Answer : AIEE arises from restricted intramolecular motion in aggregated states. Jia et al. demonstrated that cyano-substituted vinylene groups enforce coplanarity, reducing non-radiative decay. Hydrogen bonding in crystalline phases (e.g., J-aggregates) further enhances quantum yields (up to 45% in solid state) . Time-resolved PL studies correlate microsecond-scale delayed fluorescence with triplet-state harvesting .
Data Contradiction Analysis
Q. Why do some studies report low yields (<10%) in Cadogan ring-closure reactions for ICZ synthesis, while others achieve >60%?
- Methodological Answer : Yield disparities stem from precursor purity and reaction conditions. Leclerc et al. reported 6–7% yields using Cadogan reactions with nitroarenes, whereas Robinson’s method (4-bromophenylhydrazine + 1,4-cyclohexanedione) achieves >60% via optimized acid catalysis (H₂SO₄/AcOH) . Critical factors include stoichiometric control of HI catalyst and post-reaction purification (e.g., column chromatography vs. recrystallization) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
